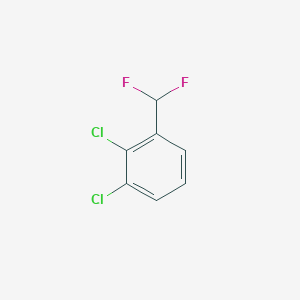

1,2-Dichloro-3-(difluoromethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2-Dichloro-3-(difluoromethyl)benzene: is an organic compound characterized by the presence of two chlorine atoms and one difluoromethyl group attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,2-Dichloro-3-(difluoromethyl)benzene can be synthesized through several methods. One common approach involves the chlorination of 3-(difluoromethyl)benzene under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas or sulfuryl chloride and is carried out in the presence of a catalyst like iron(III) chloride to facilitate the substitution reaction.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions: 1,2-Dichloro-3-(difluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.

Reduction Reactions: Reduction of the difluoromethyl group can yield different fluorinated benzene derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

- Substitution reactions yield various substituted benzene derivatives.

- Oxidation reactions produce benzoic acid derivatives.

- Reduction reactions result in fluorinated benzene compounds.

Applications De Recherche Scientifique

Applications in Organic Synthesis

1,2-Dichloro-3-(difluoromethyl)benzene serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Difluoromethylation Reactions: The compound can be used as a difluoromethylating agent in the synthesis of pharmaceuticals and agrochemicals. Its reactivity with nucleophiles makes it suitable for creating complex molecules with enhanced biological activity .

- Synthesis of Fluorinated Compounds: The presence of fluorine atoms in its structure can modulate the lipophilicity and metabolic stability of drug candidates, making it an important building block in medicinal chemistry .

Pharmaceutical Applications

The incorporation of difluoromethyl groups into drug candidates has shown to improve their pharmacokinetic properties. Research indicates that compounds containing this moiety often exhibit enhanced permeability and bioavailability compared to their non-fluorinated counterparts.

Case Studies:

- A study highlighted the use of difluoromethylated benzene derivatives in the development of anti-cancer agents. These compounds demonstrated increased efficacy against specific cancer cell lines due to their improved interaction with biological targets .

- Another research effort focused on the application of this compound in synthesizing inhibitors for enzymes involved in metabolic pathways. The difluoromethyl group was crucial for achieving desired inhibitory effects .

Environmental Considerations

The environmental impact of halogenated compounds like this compound is a critical area of study. Regulatory bodies have assessed its potential carcinogenicity and ecological risks associated with its use and disposal.

Toxicological Assessments:

- The International Agency for Research on Cancer has evaluated similar compounds for their carcinogenic potential, emphasizing the need for careful handling and assessment during industrial applications .

- Studies on soil remediation have explored the degradation pathways of chlorinated compounds, including this compound, highlighting its persistence in the environment and potential toxicity to aquatic life .

Mécanisme D'action

The mechanism of action of 1,2-dichloro-3-(difluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms can form halogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, the difluoromethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

- 1,4-Dichloro-2-(trifluoromethyl)benzene

- 1,2-Dichloro-4-(difluoromethyl)benzene

- 1,3-Dichloro-5-(difluoromethyl)benzene

Comparison: 1,2-Dichloro-3-(difluoromethyl)benzene is unique due to the specific positioning of its chlorine and difluoromethyl groups on the benzene ring. This arrangement influences its chemical reactivity and physical properties, making it distinct from other similar compounds. For example, the position of the substituents can affect the compound’s boiling point, solubility, and reactivity towards nucleophiles and electrophiles.

Activité Biologique

1,2-Dichloro-3-(difluoromethyl)benzene is an aromatic compound with significant implications in medicinal chemistry and agrochemicals. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C7H4Cl2F2

- Molecular Weight : Approximately 197.01 g/mol

- Structural Features : The compound features two chlorine atoms and a difluoromethyl group attached to a benzene ring, which influences its reactivity and interactions with biological systems.

Biological Activity

Research indicates that this compound interacts with various biological molecules, potentially influencing enzymatic activity and receptor-mediated processes. Its halogenated structure enhances its binding affinity to molecular targets, suggesting possible pharmacological applications.

- Enzyme Interaction : The compound may inhibit or activate certain enzymes, impacting metabolic pathways.

- Receptor Binding : Its structural configuration allows it to bind to specific receptors, potentially modulating physiological responses.

- Biochemical Pathways : Studies suggest that halogenated compounds can alter biochemical pathways, leading to therapeutic effects.

Case Studies and Research Findings

A review of existing literature reveals several studies investigating the biological effects of this compound:

- Study on Antimicrobial Activity : Research has shown that halogenated aromatic compounds exhibit antimicrobial properties. This compound was tested against various bacterial strains, demonstrating significant inhibition at certain concentrations .

- Pharmacological Potential : In a comparative study with similar compounds, this compound exhibited enhanced activity against specific cancer cell lines, suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

The following table summarizes the properties and biological activities of structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 1,2-Dichloro-4-(difluoromethyl)benzene | C7H4Cl2F2 | Different substitution pattern | Moderate antimicrobial activity |

| 1,3-Dichloro-2-(difluoromethyl)benzene | C7H4Cl2F2 | Varying position of chlorine atoms | Lower cytotoxicity |

| 1,4-Dichloro-3-(difluoromethyl)benzene | C7H4Cl2F2 | Symmetrical structure | Enhanced receptor binding |

Synthesis Methods

The synthesis of this compound typically involves halogenation reactions. Common methods include:

- Sequential Halogenation : Chlorination followed by fluorination of benzene derivatives under controlled conditions.

- Multi-step Synthesis : Involves diazotization followed by reduction of precursor compounds.

Future Directions in Research

Further studies are necessary to elucidate the full spectrum of biological activities associated with this compound. Key areas for future research include:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in live models.

- Mechanistic Studies : To understand the specific pathways influenced by this compound.

- Toxicological Assessments : To evaluate safety profiles for potential pharmaceutical applications.

Propriétés

IUPAC Name |

1,2-dichloro-3-(difluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKFJTBURVTRAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.